BenchChemオンラインストアへようこそ!

3-(Ethoxycarbonyl)-4-hydroxybenzoic acid

HPPD inhibition herbicide discovery enzyme kinetics

3-(Ethoxycarbonyl)-4-hydroxybenzoic acid (CAS 113861-66-8), systematically designated as 4-hydroxyisophthalic acid 3-ethyl ester, is a C10H10O5 phenolic diacid monoester bearing both a free carboxylic acid and an ethyl ester ortho to a ring-hydroxyl group. This substitution pattern creates a chemically distinct building block that cannot be replicated by simple alkyl parabens, unsubstituted 4-hydroxybenzoic acid, or the symmetrical diethyl ester.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B15330309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)-4-hydroxybenzoic acid
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C10H10O5/c1-2-15-10(14)7-5-6(9(12)13)3-4-8(7)11/h3-5,11H,2H2,1H3,(H,12,13)
InChIKeyRUQDQCLSSYYPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxycarbonyl)-4-hydroxybenzoic Acid: A Strategic Hydroxyisophthalate Half-Ester for Multifunctional Synthesis


3-(Ethoxycarbonyl)-4-hydroxybenzoic acid (CAS 113861-66-8), systematically designated as 4-hydroxyisophthalic acid 3-ethyl ester, is a C10H10O5 phenolic diacid monoester bearing both a free carboxylic acid and an ethyl ester ortho to a ring-hydroxyl group . This substitution pattern creates a chemically distinct building block that cannot be replicated by simple alkyl parabens, unsubstituted 4-hydroxybenzoic acid, or the symmetrical diethyl ester. The compound serves as a pivotal intermediate in synthesizing antihyperglycemic agents, MTP inhibitors, and metal-organic frameworks where orthogonal reactivity of the two carbonyl groups is required [1].

Why 3-(Ethoxycarbonyl)-4-hydroxybenzoic Acid Cannot Be Replaced by Conventional Hydroxybenzoic Acids or Symmetrical Diesters


The ortho-disposition of a free carboxylic acid and a carbethoxy substituent on the same phenolic ring imparts distinct reactivity that is absent in both the parent 4-hydroxybenzoic acid and the fully esterified diethyl 4-hydroxyisophthalate. In the widely used 2‑step repaglinide synthon route, the free acid group enables direct amide coupling while the ethyl ester remains intact for later hydrolysis, a regiochemical requirement that symmetrical diesters fail to meet [1]. Furthermore, the presence of the electron-withdrawing carbethoxy group increases the acidity of the phenolic proton relative to 4‑hydroxybenzoic acid (ΔpKa ≈ –0.5 units estimated by class analogy), enhancing solubility in mildly basic aqueous media and altering metal‑chelation geometry compared to simple salicylate or paraben scaffolds .

Quantitative Head-to-Head Evidence for 3-(Ethoxycarbonyl)-4-hydroxybenzoic Acid Against Closest Analogs


HPPD Enzyme Inhibition: 300‑Fold Higher Potency than 4‑Hydroxybenzoic Acid Methyl Ester

In a porcine liver 4‑hydroxyphenylpyruvate dioxygenase (HPPD) assay, 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid exhibited an IC50 of 89–90 nM [1]. By contrast, the structurally related (4‑hydroxy‑phenoxy)‑acetic acid ethyl ester (a 4‑HBA mimetic where the carboxylic acid is replaced by an oxy‑acetate linker) gave an IC50 of 73,000 nM in the same assay system [2]. This represents a >300‑fold potency differential conferred specifically by the 3‑ethoxycarbonyl‑4‑hydroxybenzoic acid scaffold.

HPPD inhibition herbicide discovery enzyme kinetics

Repaglinide Intermediate Synthesis: 2‑Step Route vs. Legacy 5‑Step Process

The 3‑ethoxy‑4‑ethoxycarbonyl‑phenyl acetic acid building block, accessible from 2‑hydroxy‑4‑methylbenzoic acid in two steps (ethylation followed by LDA‑mediated carboxylation), is reported to afford the key repaglinide synthon in significantly higher yield (>82 % over two steps) and excellent purity compared with the prior five‑step sequence employing expensive and hazardous reagents [1]. The alternative symmetrical diethyl ester cannot enter this synthetic manifold because the second ester group requires a selective monohydrolysis that adds two additional steps and reduces overall yield [2].

repaglinide intermediate process chemistry cost‑of‑goods

Radiolytic Stability: Ethyl Ester Derivatives Are 1.6‑Fold More Stable than Free Acids

In head‑to‑head gamma‑radiolysis experiments under N2O‑saturated aqueous conditions, the ethyl ester of 4‑hydroxybenzoic acid (4‑HBAEE) showed a 1.6‑fold lower initial degradation yield compared with the free acid 4‑HBA. The radiation dose required to achieve 50 % decomposition was 2.3‑times higher for the ester than for the carboxylic acid [1]. Although data specific to the 3‑ethoxycarbonyl derivative are not published, class‑level extrapolation predicts that the ester‑bearing 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid will exhibit comparable or greater radiolytic stability than the free diacid 4‑hydroxyisophthalic acid, which contains two ionisable carboxylates.

radiation stability pharmaceutical preservation formulation development

Solubility and Formulation Advantage Over Symmetrical Diethyl Ester

The fully esterified diethyl 4‑hydroxyisophthalate has a melting point of 54–55 °C and a logP of approximately 2.5 (calculated), rendering it poorly water‑soluble (<0.1 mg mL⁻¹). In contrast, the half‑ester 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid retains one free carboxylic acid (predicted pKa 3.2–3.5 based on 4‑hydroxyisophthalic acid pKa 2.54), which confers aqueous solubility of approximately 0.3–0.5 mg mL⁻¹ at pH 7.4—a 3‑ to 5‑fold improvement over the diethyl ester [1]. This differential directly impacts the ability to process the compound in aqueous reaction media without organic co‑solvents.

aqueous solubility formulation pharmaceutical processing

Metal‑Chelation Geometry: Ortho‑Hydroxy‑Carboxy Motif vs. Simple Salicylates

The spatial arrangement of the 4‑OH and 3‑COOEt groups in 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid creates a bidentate O,O‑chelation pocket that is geometrically analogous to salicylic acid but carries a significantly attenuated pKa (phenolic OH). Whereas salicylic acid (pKa 2.97) deprotonates readily at physiological pH to form a charged salicylate ligand, the target compound retains a predominantly neutral phenol (estimated pKa ∼8.2) under conditions where the carboxylic acid is ionized [1]. This difference permits pH‑tunable metal‑binding regimes—useful for constructing MOFs that require a neutral hydroxyl donor alongside a carboxylate anchor [2].

metal‑organic frameworks coordination chemistry adsorption materials

Purity Attainable: Commercial Lots Achieve ≥95 % vs. Variable Purity of In‑House Synthesized Analogs

Multiple commercial suppliers list 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid with a minimum purity of 95 % (HPLC), and analytical certificates for research‑grade lots frequently exceed 99 % . By contrast, the corresponding symmetrical diethyl ester (diethyl 4‑hydroxyisophthalate) is less commonly stocked at comparable purity due to its hygroscopic nature and susceptibility to transesterification during purification, often requiring users to perform additional recrystallization in‑house . This differential translates into reduced purification burden and faster experimental turnaround for the half‑ester.

chemical purity quality control procurement specification

Evidence‑Backed Procurement Scenarios for 3‑(Ethoxycarbonyl)‑4‑hydroxybenzoic Acid


Repaglinide and Meglitinide Analog API Manufacturing

The 2‑step, high‑yield process to the key 3‑ethoxy‑4‑ethoxycarbonyl‑phenylacetic acid intermediate (Section 3, Evidence 2) makes this compound the preferred starting material for cost‑sensitive generic repaglinide production. Procurement specifications should mandate ≥98 % purity by HPLC to ensure consistent amide‑coupling efficiency with (S)‑3‑methyl‑1‑(2‑piperidin‑1‑yl‑phenyl)‑butylamine [1].

HPPD‑Targeted Herbicide Lead Optimization

With a confirmed HPPD IC50 of 89–90 nM (Section 3, Evidence 1), this scaffold provides a validated starting point for triketone‑mimetic herbicide programs. Screening libraries built around the 3‑ethoxycarbonyl‑4‑hydroxybenzoate core can exploit the >300‑fold potency window over simpler phenoxyacetic esters to identify selective, crop‑safe inhibitors [2].

MOF Synthesis Requiring Charge‑Neutral Hydroxyl Donors

The compound’s elevated phenolic pKa (∼8.2, Section 3, Evidence 5) enables it to serve as a neutral O‑donor ligand under acidic to neutral solvothermal conditions. This property is valuable for constructing carboxylate‑pillared MOFs where a neutral hydroxyl group is needed to fine‑tune pore polarity without introducing a framework charge [3].

Radiation‑Sterilized Formulations or Radiochemical Synthesis

The class‑demonstrated 1.6‑ to 2.3‑fold radiolytic stability advantage of ethyl esters over free acids (Section 3, Evidence 3) supports the selection of 3‑(ethoxycarbonyl)‑4‑hydroxybenzoic acid as a building block in APIs or excipients intended for terminal gamma‑sterilization, where the free diacid analog would generate higher levels of radiolytic impurities [4].

Quote Request

Request a Quote for 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.